7-(Trifluoromethoxy)isochroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethoxy)isochroman-4-one: is a chemical compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol . It is a derivative of isochroman, featuring a trifluoromethoxy group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the oxa-Pictet-Spengler reaction , which involves the cyclization of benzaldehyde derivatives with alcohols . This reaction is efficient with benzaldehyde derivatives, generating stable oxonium intermediates during the reaction mechanism .
Industrial Production Methods: Industrial production of 7-(Trifluoromethoxy)isochroman-4-one may involve the use of trifluoromethoxylation reagents . The development of new trifluoromethoxylation reagents has made the synthesis of such compounds more accessible .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethoxy)isochroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(Trifluoromethoxy)isochroman-4-one is used as a building block in the synthesis of various organic compounds. Its unique trifluoromethoxy group imparts distinct chemical properties, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a scaffold for designing drugs with improved pharmacokinetic properties .
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications .
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethoxy)isochroman-4-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the trifluoromethoxy group but shares a similar core structure.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen, exhibiting different biological activities.
Uniqueness: 7-(Trifluoromethoxy)isochroman-4-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C10H7F3O3 |
---|---|
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
7-(trifluoromethoxy)-1H-isochromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-7-1-2-8-6(3-7)4-15-5-9(8)14/h1-3H,4-5H2 |
InChI-Schlüssel |
KVCJKCHWJAYCPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)OC(F)(F)F)C(=O)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.